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Compound of Interest

Compound Name: Linaprazan

Cat. No.: B1588467

The management of acid-related disorders has been historically dominated by proton pump
inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump).[1][2]
While effective, PPIs have limitations, including a slow onset of action, requirement for acid
activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven
the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-
CABs).[4][6]

P-CABS, such as linaprazan, offer a distinct mechanism by binding ionically and reversibly to
the proton pump, competitively inhibiting the potassium (K+) binding site.[3][4][7] This mode of
action is independent of the pump's activation state, leading to a more rapid, potent, and
sustained acid suppression.[4][6][8] Linaprazan, originally developed by AstraZeneca, and its
prodrug, linaprazan glurate (also known as X842), are being investigated to address unmet
needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9]
Linaprazan glurate is designed to provide an improved pharmacokinetic profile, overcoming
the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action

Linaprazan exerts its effect by directly targeting the final step of gastric acid secretion in
parietal cells.[12]

e Target: The gastric H+,K+-ATPase, an enzyme responsible for exchanging intracellular
hydrogen ions (H+) for extracellular potassium ions (K+).[1][3]
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e Binding: Unlike PPIs which form covalent bonds, linaprazan binds reversibly and ionically to
the pump.[1][3][7]

» Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the
H+ K+-ATPase.[8][13][14] By blocking K+ access, it prevents the conformational change
required for proton translocation into the gastric lumen.[3]

o Accumulation: As a weak base with a pKa of 6.1, linaprazan concentrates in the highly
acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory
activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of
effect.[6]

Caption: Linaprazan's reversible, K+-competitive inhibition of the H+,K+-ATPase versus the
irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile

Linaprazan is a lipophilic weak base.[12] Its prodrug, linaprazan glurate, was developed to
improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the
maximum plasma concentration (Cmax), thereby minimizing potential liver exposure.[6][7][15]
Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan, via
enzymatic cleavage.[16][17]

Physicochemical Data

Property Value Source
8-[(2,6-
dimethylphenyl)methylamino]-

IUPAC Name N-(2-hydroxyethyl)-2,3- [12]

dimethylimidazo[1,2-a]pyridine-
6-carboxamide

Molecular Formula C21H26N402 [12]
Molar Mass 366.465 g-mol—1 [9]
pKa 6.1 [4]
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Preclinical Pharmacokinetic Data

Studies in rats demonstrate that linaprazan glurate (X842) is quickly converted to linaprazan.
The active metabolite, linaprazan, achieves significantly greater systemic exposure than the
prodrug.[6]

Table 2: Pharmacokinetic Parameters of Linaprazan Glurate (X842) and Linaprazan in Rats
(Single Oral Dose)[6][17]

AUC(0-
Dose Cmax
Analyte Sex Tmax (h) 24h) t1/2 (h)
(mglkg) (ng/mL)
(h*ng/mL)
X842
2.4 Male 0.5 18.0+£5.6 28.5+9.0 2003
(Prodrug)
) 277.6 £
Linaprazan  Male 2.0 66.7+11.4 25+x0.6
47.9
X842
Female 0.5 16.5+4.1 306+11.0 2.1+0.3
(Prodrug)
1143 + 536.5 +
Linaprazan  Female 2.0 29+04
27.5 140.7
X842 1188 +
9.6 Male 1.0 48.9+14.1 27105
(Prodrug) 38.3
) 200.7 £ 1162.7 +
Linaprazan  Male 4.0 3.3+£0.6
35.8 189.9
X842 165.7 +
Female 1.0 63.8 £ 16.3 41+15
(Prodrug) 55.4
) 368.6 = 2408.8 +
Linaprazan  Female 4.0 3.6+0.5
103.2 678.9

Preclinical and Clinical Pharmacology
In Vitro H+,K+-ATPase Inhibition
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Linaprazan demonstrates potent, potassium-dependent inhibition of the H+,K+-ATPase
enzyme. The prodrug, linaprazan glurate, is a much weaker inhibitor in vitro, highlighting its
reliance on conversion to the active linaprazan form.[6][17]

Table 3: In Vitro H+,K+-ATPase Inhibitory Activity

Compound ICs0 (NM) Ki (nM) Notes Source
) K+-competitive
Linaprazan 40.21 46 o [6][13][14]
inhibition
] Weak inhibitor;
Linaprazan _
436.20 - relies on [6][16][17]
Glurate (X842) )
conversion
Vonoprazan Potent P-CAB
17.15 - [6][17]
(Comparator) comparator

In Vivo Acid Suppression

In healthy subjects, linaprazan glurate provides rapid and sustained control of intragastric pH.
After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time
within 90 minutes.[18] At full effect after 14 days, these doses maintained a pH > 5.0 for more
than 80% of the time.[18]

Clinical Efficacy in Erosive Esophagitis (Phase Il)

A Phase Il dose-finding study (LEED trial) compared four twice-daily dosing regimens of
linaprazan glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive
esophagitis.[19][20]

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase Il Trial)[19][20][21][22]
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Linaprazan Glurate

Lansoprazole (30

Patient Population (All Doses Analysis Set
. mg q.d.)
Combined)
) Intention-to-Treat
All Patients 71.1% 60.6%
(ITT)

80.9% 59.1% Per Protocol (PP)
Severe eGERD (LA 89% (best dosing

38% PP
Grade C/D) group)
Milder eGERD (LA 91% (best dosing

81% PP

Grade A/B)

group)

The study demonstrated that linaprazan glurate achieved high healing rates, particularly

outperforming lansoprazole in patients with more severe disease (LA grades C/D).[19][20][22]

Safety and Tolerability

Across numerous Phase | and Il studies involving over 3,000 participants, linaprazan and
linaprazan glurate have been generally well tolerated.[7][10][18] In the Phase Il LEED study,

the safety profile of linaprazan glurate was comparable to that of lansoprazole.[21][22] The

most frequently reported adverse event was COVID-19, which occurred in 4% of the total study

population.[21][22]

Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the proton pump,

typically isolated from rabbit gastric glands.
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Prepare H+,K+-ATPase Vesicles
(from rabbit gastric glands)

l

Prepare Reaction Buffer:
50 mM Tris-HCI, 5 mM MgClz,
10 uM Valinomycin, pH 6.5

;

Divide into two conditions:
+ 20 mM KCI (for K+ dependence)
- KCI (control)

;

Add Test Compound
(e.g., Linaprazan)
at varying concentrations

l

Initiate Reaction
by adding ATP (Substrate)

Incubate at 37°C
Stop Reaction

Detect Inorganic Phosphate (Pi)
using Malachite Green solution

;

Analyze Data:
Calculate ICso values using
non-linear regression

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.
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Methodology Detail: The H+,K+-ATPase inhibition reaction is conducted in a buffer solution
(e.g., 50 mM Tris-HCI, 5 mM magnesium chloride, 10 uM valinomycin, pH 6.5).[6] To test for
potassium-competitive action, parallel experiments are run with and without the addition of
potassium chloride (e.g., 20 mM KCI).[6] The test compound (linaprazan) is added at various
concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction
is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a
Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response
curves are generated to determine the half-maximal inhibitory concentration (IC50) via non-
linear regression analysis.[6]

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in
a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical
ligation is made at the pylorus, the junction between the stomach and the small intestine, to
allow gastric secretions to accumulate. The test compound (e.g., linaprazan glurate) or vehicle
is administered, typically orally.[16] After a set period, the animal is euthanized, and the
stomach is removed. The accumulated gastric juice is collected, its volume is measured, and
the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral
pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by
comparing the acid output in treated groups to the vehicle control group, allowing for the
calculation of an ID50 (the dose required to inhibit acid secretion by 50%).[16]

Phase Il Clinical Trial for Erosive Esophagitis (LEED
Trial Design)

This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new
drug for healing erosive esophagitis.
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Screening & Enrollment
- Erosive Esophagitis (LA Grade A-D)

- Central Endoscopy Review

'

Randomization
(Double-Blind)
(Arm 1: Linaprazan Glurate (Dose 1, b.d.)) (Arm 2: Linaprazan Glurate (Dose 2, b.d.D (Arm 3: Linaprazan Glurate (Dose 3, b.d.)) (Arm 4: Linaprazan Glurate (Dose 4, b.d.)) (Arm & (LEEpE D () q'd'))

(Active Comparator)

G-Week Double-Blind Treatment Periot)

:

[Primary Endpoint Assessment (Week 4)]

- Endoscopic Healing Rate
- Safety & Tolerability

:

C)ptlonal 4-Week Open-Label Extensior)

(All patients receive Lansoprazole)

Final Analysis

Click to download full resolution via product page

Caption: Logical flow of the Phase Il dose-finding clinical trial for linaprazan glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled,
multi-center, dose-finding trial.[19][20]
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» Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles
grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy
data.[19]

o Randomization: Patients were randomized into one of five parallel groups.[19] Four groups
received different twice-daily (b.d.) doses of linaprazan glurate (25, 50, 75, or 100 mg), and
one group received the approved once-daily (g.d.) dose of lansoprazole (30 mg) as an active
comparator.[19]

o Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20]
This was followed by a 4-week open-label period where all patients received lansoprazole.
[19]

» Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of
erosive esophagitis at Week 4.[19]

e Secondary Endpoints: Safety and tolerability were assessed throughout the study by
monitoring treatment-emergent adverse events (TEAES).[19]

Conclusion and Future Directions

Linaprazan, particularly in its prodrug form linaprazan glurate, represents a promising
advancement in the P-CAB class. Its rapid onset of action and potent, durable acid
suppression, demonstrated in both preclinical and clinical studies, position it as a potential
best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed
in patients with severe erosive esophagitis, a group with significant unmet medical need, are
particularly noteworthy.[21][22] With Phase Il trials planned to commence, linaprazan glurate
is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases
of GERD and other acid-related diseases.[10][18][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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